6-(Aminomethyl)-5-fluoronicotinonitrile
Description
6-(Aminomethyl)-5-fluoronicotinonitrile is a fluorinated pyridine derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 6-position and a fluorine atom at the 5-position of the nicotinonitrile scaffold. The aminomethyl group distinguishes it from simpler analogs by introducing a basic, polar functional group that may enhance solubility and hydrogen-bonding capacity .
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
6-(aminomethyl)-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6FN3/c8-6-1-5(2-9)4-11-7(6)3-10/h1,4H,3,10H2 |
InChI Key |
YEDLLCRQTCTWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CN)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-fluoronicotinonitrile typically involves multi-step organic reactions. One common method includes the fluorination of a nicotinonitrile precursor followed by the introduction of the aminomethyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitution patterns.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-5-fluoronicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce aminomethyl derivatives.
Scientific Research Applications
6-(Aminomethyl)-5-fluoronicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(Aminomethyl)-5-fluoronicotinonitrile exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Analysis
- Aminomethyl vs. Amino Groups: The aminomethyl group (-CH₂NH₂) in the target compound introduces a methylene spacer between the pyridine ring and the amine, increasing molecular weight (157.14 g/mol vs. 137.11 g/mol for 6-Amino-5-fluoronicotinonitrile) and basicity. This spacer may improve conformational flexibility and solubility in polar solvents compared to the direct amine (-NH₂) substituent .
- Fluorine vs. Other Halogens: The 5-fluoro substituent in the target compound contrasts with the 6-chloro group in 2-Amino-6-chloro-5-fluoronicotinonitrile. Fluorine’s smaller size and electronegativity reduce steric hindrance and enhance metabolic stability compared to chlorine, which is bulkier and more electron-withdrawing .
- Aminomethyl vs. In contrast, the difluoromethyl group (-CHF₂) in 5-(Difluoromethyl)-6-fluoronicotinonitrile increases lipophilicity and electron-withdrawing effects, which may favor membrane permeability but reduce aqueous solubility .
Research and Application Insights
- Pharmaceutical Potential: The aminomethyl group’s polarity and basicity make the target compound a candidate for drug discovery, particularly in kinase inhibitors or GPCR-targeted therapies where fluorine and nitrile groups are prevalent .
- Synthetic Challenges: Introducing both fluorine and aminomethyl groups may require specialized protection/deprotection strategies, differing from methods used for methyl or chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
